molecular formula C15H33I2N3 B13736629 9,9-Dimethyl-3-(3-(trimethylammonio)propyl)-3-aza-9-azoniabicyclo(3.3.1)nonane diiodide CAS No. 102585-75-1

9,9-Dimethyl-3-(3-(trimethylammonio)propyl)-3-aza-9-azoniabicyclo(3.3.1)nonane diiodide

Cat. No.: B13736629
CAS No.: 102585-75-1
M. Wt: 509.25 g/mol
InChI Key: KCMVYDRIOIJSMW-UHFFFAOYSA-L
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Description

3-(9,9-Dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide is a quaternary ammonium compound. It is characterized by its bicyclic structure, which includes a nitrogen atom that is part of the bicyclic ring system. This compound is often used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide typically involves the quaternization of a tertiary amine. The process can be summarized as follows:

    Starting Materials: The synthesis begins with 9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane and 3-bromopropyltrimethylammonium bromide.

    Reaction: The tertiary amine is reacted with 3-bromopropyltrimethylammonium bromide in the presence of a suitable solvent, such as acetonitrile or ethanol.

    Quaternization: The reaction mixture is heated to promote the quaternization process, resulting in the formation of the desired quaternary ammonium compound.

    Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(9,9-Dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The bicyclic structure may undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to changes in the bicyclic structure.

Scientific Research Applications

3-(9,9-Dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be employed in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium structure.

    Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group can bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the compound may block ion channels, affecting cellular ion homeostasis and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium Iodide: A simpler quaternary ammonium compound with similar ion channel blocking properties.

    Benzalkonium Chloride: A widely used disinfectant with a quaternary ammonium structure.

    Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used in various applications, including as a surfactant and antimicrobial agent.

Uniqueness

3-(9,9-Dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness allows it to interact differently with biological membranes and ion channels compared to simpler quaternary ammonium compounds.

Properties

CAS No.

102585-75-1

Molecular Formula

C15H33I2N3

Molecular Weight

509.25 g/mol

IUPAC Name

3-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium;diiodide

InChI

InChI=1S/C15H33N3.2HI/c1-17(2,3)11-7-10-16-12-14-8-6-9-15(13-16)18(14,4)5;;/h14-15H,6-13H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

KCMVYDRIOIJSMW-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(C2CCCC1CN(C2)CCC[N+](C)(C)C)C.[I-].[I-]

Origin of Product

United States

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